molecular formula C6H5ClN2O2 B2463542 5-Amino-6-chloronicotinic acid CAS No. 72587-17-8

5-Amino-6-chloronicotinic acid

Cat. No.: B2463542
CAS No.: 72587-17-8
M. Wt: 172.57
InChI Key: SXZWNLGHSKAIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6-chloronicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an amino group at the fifth position and a chlorine atom at the sixth position on the nicotinic acid ring

Scientific Research Applications

5-Amino-6-chloronicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and other industrial products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-chloronicotinic acid typically involves the cyclization of suitable precursors followed by chlorination and amination reactions. One common method starts with the cyclization of DL-malic acid, followed by chlorination to introduce the chlorine atom at the sixth position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. The separation and purification of the final product are achieved through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-chloronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 5-Amino-6-chloronicotinic acid is unique due to the presence of both an amino group and a chlorine atom on the nicotinic acid ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it exhibits different reactivity and potential therapeutic effects .

Properties

IUPAC Name

5-amino-6-chloropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZWNLGHSKAIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 6-chloro-5-nitronicotinic acid in acetic acid (240 ml) was added iron (20 g) and the mixture was heated with stirring on a steam bath. After 11/2 hours, the mixture was filtered hot and washed with hot acetic acid. The filtrate was concentrated to dryness and the residue was treated with 10% NaOH, filtered and the pH adjusted to 2-3. The solid was filtered to yield 8.0 g (60% yield) of 5-amino-6-chloronicotinic acid.
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Synthesis routes and methods II

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